molecular formula C11H15ClN4O B2884643 (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one CAS No. 889877-77-4

(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one

Cat. No. B2884643
M. Wt: 254.72
InChI Key: HZKCDOWKVNPXCW-MRVPVSSYSA-N
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Description

The description of a compound usually includes its molecular formula, structural formula, and possibly its stereochemistry. It may also include the class of compounds it belongs to and its relevance or use in scientific research or industry.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the compound’s atomic arrangement, stereochemistry, and molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions of the reaction, and the mechanism by which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Anticancer Agent Synthesis

(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one and its derivatives have been explored in the synthesis of new anticancer agents. For example, the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) demonstrated potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice (Temple et al., 1982).

Chemical Synthesis Techniques

Innovative synthesis techniques involving (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one have been developed. For instance, a combined solution-phase and solid-phase synthesis method was described, providing an efficient and general approach for the synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones (Metzger et al., 2009).

Application in Asymmetric Synthesis

The compound has been used in the stereoselective synthesis of optical isomers, such as in the microfluidic chip reactor synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate (Kluson et al., 2019). This process is crucial for producing precursors to pharmacologically valuable products.

Drug Development

In drug development, the compound and its derivatives have been investigated for their antiproliferative activities. Novel 2-amino-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated against various human cancer cell lines, showing moderate to potent antiproliferative activities (Li et al., 2017).

Bioorganic Chemistry

In bioorganic chemistry, the compound has been involved in the design and synthesis of novel compounds for specific biological applications, like studying protein chemistry of enzymes in vitamin biosynthesis (Cameron et al., 1985).

Safety And Hazards

Information on the compound’s safety and hazards would typically come from material safety data sheets (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact, as well as precautions for handling and storing the compound.


Future Directions

This could involve potential applications of the compound in scientific research or industry, or ways to improve its synthesis or properties.


properties

IUPAC Name

(7R)-2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKCDOWKVNPXCW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one

CAS RN

889877-77-4
Record name (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-(5H)-6-pteridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
S Rossiter, M Ostovar - … Heterocyclic Chemistry IV, 2022 - researchprofiles.herts.ac.uk
This article describes the literature on pteridines, covering the period from 2008 to 2020. The physical properties and reactions include photochemistry, substitution at ring nitrogens, …
Number of citations: 2 researchprofiles.herts.ac.uk
A Kiryanov, S Natala, B Jones, C McBride… - Bioorganic & Medicinal …, 2017 - Elsevier
Using structure-based drug design, we identified a novel series of 5,6-dihydroimidazolo[1,5-f]pteridine PLK1 inhibitors. Rational improvements to compounds of this class resulted in …
Number of citations: 14 www.sciencedirect.com
Z Zhang - 2012 - search.proquest.com
Fluorescence imaging is a powerful tool that permits visualization of specific cell states with a population; however existing methods for fluorescence labeling cannot be easily applied in …
Number of citations: 2 search.proquest.com

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